molecular formula C16H17NO B1392090 4-Methyl-2-(4-propylbenzoyl)pyridine CAS No. 1187170-93-9

4-Methyl-2-(4-propylbenzoyl)pyridine

Cat. No. B1392090
M. Wt: 239.31 g/mol
InChI Key: RDVCFKGPMRJMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-2-(4-propylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO . It has a molecular weight of 239.32 . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The IUPAC name for this compound is (4-methyl-2-pyridinyl)(4-propylphenyl)methanone . The InChI code is 1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.32 .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

The reaction of similar pyridine derivatives has been used to synthesize palladium pincer complexes, which are tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005). This indicates the potential use of 4-Methyl-2-(4-propylbenzoyl)pyridine in catalytic organic synthesis.

Development of Polyimides

A novel pyridine-containing aromatic dianhydride monomer was synthesized from a similar pyridine compound, leading to the development of new polyimides with pyridine moieties in the main chain. These polyimides show good solubility, thermal stability, and outstanding mechanical properties (Wang et al., 2006).

Luminescent Rhenium(I) Tricarbonyl Complexes

Pyridine-functionalized N-heterocyclic carbenes have been used to synthesize rhenium(I) tricarbonyl chloride complexes. These complexes exhibit blue-green luminescence, rare in rhenium(I) tricarbonyl complexes, indicating potential applications in photophysical studies (Li et al., 2012).

Synthesis of Heterocyclic Compounds

The use of imidazo[1,5-a]pyridine carbenes, closely related to the pyridine structure , in organic synthesis for producing fully substituted furans, showcases another potential application area (Pan et al., 2010).

Development of Liquid Crystals

New calamitic liquid crystals incorporating a pyridine core have been synthesized. These compounds exhibit nematic and smectic A phases, suggesting their use in liquid crystal display technologies (Ong et al., 2018).

Synthesis of Functionalized Pyridine Derivatives

The synthesis of various pyridine derivatives, including the reaction of pyridine carboxylic acids with aromatic amines, suggests potential applications in developing novel chemical entities for various industrial and pharmaceutical purposes (Kwiatek et al., 2017).

Synthesis of Pyridine-Based Ligands

Pyridine-based ligands with different functional groups have been synthesized, indicating potential applications in the field of coordination chemistry and metal ion complexation (Vermonden et al., 2003).

properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVCFKGPMRJMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-propylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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